molecular formula C10H13NO2S B14208782 Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- CAS No. 823821-75-6

Acetamide, N-[4-oxo-4-(2-thienyl)butyl]-

Cat. No.: B14208782
CAS No.: 823821-75-6
M. Wt: 211.28 g/mol
InChI Key: WLUARMDRWABFGJ-UHFFFAOYSA-N
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Description

Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- (IUPAC name: N-[4-oxo-4-(thiophen-2-yl)butyl]acetamide), is a nitrogen-containing organic compound characterized by a thienyl-substituted butyl chain linked to an acetamide group. Its structure comprises a central 4-oxobutyl chain, where the fourth carbon is substituted with a 2-thienyl (thiophene) ring, and the terminal amine group is acetylated.

The compound’s hybrid structure—combining polar amide groups with a lipophilic thienyl moiety—suggests applications in medicinal chemistry, particularly in targeting sulfur-interacting enzymes or receptors.

Properties

CAS No.

823821-75-6

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

N-(4-oxo-4-thiophen-2-ylbutyl)acetamide

InChI

InChI=1S/C10H13NO2S/c1-8(12)11-6-2-4-9(13)10-5-3-7-14-10/h3,5,7H,2,4,6H2,1H3,(H,11,12)

InChI Key

WLUARMDRWABFGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCC(=O)C1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- typically involves the reaction of a thienyl-containing precursor with an appropriate acetamide derivative. One common method includes the use of thienyl acetic acid, which undergoes a series of reactions to introduce the acetamide group and form the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized thienyl derivatives.

    Reduction: Reduced acetamide derivatives.

    Substitution: Substituted acetamide compounds with various functional groups.

Scientific Research Applications

Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- involves its interaction with specific molecular targets. The thienyl ring can interact with enzymes or receptors, modulating their activity. The acetamide group may also play a role in binding to proteins or other biomolecules, influencing their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of Acetamide, N-[4-oxo-4-(2-thienyl)butyl]-, we analyze its structural and functional analogs:

Structural Analog 1: 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide

  • Molecular Formula : C₁₁H₁₀N₂O₂S
  • Key Features :
    • A benzothiazine ring (fused benzene and thiazine) replaces the thienyl group.
    • The 3-oxo group in the benzothiazine system enhances planarity and conjugation compared to the flexible 4-oxobutyl chain in the target compound.
  • Implications: Increased aromaticity may improve stacking interactions in crystal lattices, as evidenced by its resolved structure in Acta Crystallographica .

Structural Analog 2: N-[4-[(4S)-5-methyl-2-oxo-4-phenyl-1,5-diazocan-1-yl]butyl]acetamide

  • Molecular Formula : C₁₉H₂₈N₃O₂
  • Key Features :
    • A diazocane ring (8-membered diamine) with a phenyl substituent replaces the thienyl-oxobutyl chain.
    • The (4S)-methyl group introduces chirality, which is absent in the target compound.
  • Implications :
    • The larger diazocane ring increases molecular weight (317.45 g/mol vs. ~239.31 g/mol for the thienyl analog) and introduces multiple hydrogen-bonding sites.
    • The phenyl group’s hydrophobicity may enhance membrane permeability but reduce aqueous solubility compared to the sulfur-containing thienyl group .

Table 1: Comparative Analysis of Acetamide Derivatives

Property Acetamide, N-[4-oxo-4-(2-thienyl)butyl]- 2-(3-Oxo-benzothiazin-4-yl)acetamide N-[4-(Diazocan-1-yl)butyl]acetamide
Molecular Formula C₁₀H₁₃NO₂S C₁₁H₁₀N₂O₂S C₁₉H₂₈N₃O₂
Molecular Weight (g/mol) 239.31 258.27 317.45
Key Functional Groups Acetamide, 4-oxobutyl, thienyl Acetamide, benzothiazine, 3-oxo Acetamide, diazocane, phenyl
Heterocyclic Component Thiophene (S-containing) Benzothiazine (S, N-containing) Diazocane (N-containing)
Potential Applications Enzyme inhibition, receptor modulation DNA intercalation, antimicrobials Chiral catalysts, CNS-targeted drugs

Key Differences and Trends

The benzothiazine analog’s fused aromatic system delocalizes electron density, reducing reactivity but improving stability .

Solubility and Lipophilicity :

  • The thienyl group balances lipophilicity (logP ~1.5–2.0) with polar interactions, offering better solubility than the purely aromatic phenyl group in the diazocane analog (logP ~2.5–3.0) .

Biological Interactions :

  • Sulfur atoms in thienyl/benzothiazine derivatives may engage in hydrogen bonding or metal coordination, unlike the nitrogen-rich diazocane analog, which could target protonated ion channels or transporters.

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